molecular formula C7H8FNO B107172 3-Fluoro-4-methoxyaniline CAS No. 366-99-4

3-Fluoro-4-methoxyaniline

Cat. No. B107172
CAS RN: 366-99-4
M. Wt: 141.14 g/mol
InChI Key: LJWAPDSCYTZUJU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyaniline is a chemical compound that is part of the aniline family, characterized by the presence of a methoxy group (-OCH3) and a fluorine atom attached to a benzene ring. This compound is of interest due to its potential applications in various chemical reactions and its role as a building block in organic synthesis.

Synthesis Analysis

The synthesis of 3-Fluoro-4-methoxyaniline can be achieved through several methods. One approach involves the Ullmann methoxylation reaction, where 2-fluoro-4-iodoaniline is used as a starting material. The iodine is replaced by a methoxy group to yield 3-Fluoro-4-methoxyaniline. This process involves the use of protection and deprotection steps for the nitrogen atom and the use of halogen compounds, specifically fluorine and iodine compounds .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methoxyaniline consists of a benzene ring with a methoxy group at the 4-position and a fluorine atom at the 3-position. The presence of these substituents can influence the electronic properties of the molecule, as well as its reactivity. The exact molecular geometry and electronic distribution would require further analysis through spectroscopic techniques or computational methods, which are not detailed in the provided papers.

Chemical Reactions Analysis

3-Fluoro-4-methoxyaniline can participate in various chemical reactions due to the presence of the aniline nitrogen, which can act as a nucleophile, and the electron-donating methoxy group, which can influence the reactivity of the fluorine atom. For instance, the photosubstitution of 2-fluoro-4-nitroanisole with n-hexylamine, a related compound, shows evidence of substitution reactions that involve different triplet excited states, indicating complex reaction pathways that could also be relevant to 3-Fluoro-4-methoxyaniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-methoxyaniline, such as melting point, boiling point, solubility, and stability, are not explicitly detailed in the provided papers. However, the presence of the fluorine atom is known to affect the chemical shift in NMR spectroscopy due to its electronegativity, and this could be used to analyze the compound's structure . Additionally, the methoxy group could confer increased solubility in organic solvents compared to the parent aniline compound.

Scientific Research Applications

  • Synthesis of Complex Organic Compounds

    • 3-Fluoro-4-methoxyaniline is used in the synthesis of diverse organic compounds. For example, it plays a crucial role in Ullmann methoxylation, facilitating the preparation of compounds like 2-Fluoro-4-Methoxyaniline, which are significant in the field of organic synthesis (Ragan et al., 2003).
  • Imaging Agent for Viral Infection and Gene Therapy

    • This compound has been investigated for its potential as an imaging agent in PET (Positron Emission Tomography). Specifically, derivatives of 3-Fluoro-4-methoxyaniline, such as [18F]FHBG, show promise for imaging viral infections or transfected cells in gene therapy (Alauddin & Conti, 1998).
  • Synthesis of Fluorinated Heterocyclic Compounds

    • It's utilized in the creation of fluorinated heterocyclic compounds. Research has shown its application in synthesizing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, highlighting its versatility in chemical synthesis (Shi, Wang, & Schlosser, 1996).
  • Wastewater Treatment

    • In environmental science, 3-Fluoro-4-methoxyaniline derivatives are explored for treating wastewater containing toxic chemicals, especially in the dye and pharmaceutical industries. Studies on Fenton-like oxidation processes have involved methoxyanilines, demonstrating their relevance in environmental remediation (Chaturvedi & Katoch, 2020).
  • Synthesis of Biologically Active Compounds

    • It is used in the synthesis of biologically active compounds, such as anti-tyrosinase and anti-melanogenic agents, which are important in dermatology and cosmetic science. Derivatives like N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline have shown significant activity in inhibiting skin hyperpigmentation (Singpanna et al., 2022).
  • Innovations in Polymer Science

    • Research has explored its application in polymer science, particularly in synthesizing soluble conducting polymers. The ortho-methoxyaniline polymer, closely related to 3-Fluoro-4-methoxyaniline, exhibits promising characteristics for industrial applications (Macinnes & Funt, 1988).

Safety And Hazards

3-Fluoro-4-methoxyaniline may cause damage to organs through prolonged or repeated exposure. It may cause respiratory irritation and is harmful if inhaled. It is toxic if inhaled, causes serious eye irritation, and causes skin irritation. It is harmful in contact with skin and is harmful if swallowed .

Future Directions

The future directions of 3-Fluoro-4-methoxyaniline are not explicitly mentioned in the search results .

properties

IUPAC Name

3-fluoro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWAPDSCYTZUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342364
Record name 3-Fluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxyaniline

CAS RN

366-99-4
Record name 3-Fluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FLUORO-4-METHOXYANILINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

[I] 2 g of 5% palladium carbon was added to a solution prepared by dissolving 10 g of 4-nitro-2-fluoroanisol in 150 ml of 1,4-dioxane, and the mixture was subjected to catalytic reduction under a hydrogen gas pressure of 4 kg/cm2 at room temperature for 30 minutes. After the completion of the reaction, palladium carbon was removed by filtration, and the solvent was distilled off under reduced pressure to obtain 8.6 g of 4-amino-2-fluoroanisol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
2 g
Type
catalyst
Reaction Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a cold (5°), stirred solution of 776 g. (3.44 mol) of stannous chloride dihydrate in 1500 mL of concentrated hydrochloric acid was added, dropwise, a solution of 147 g. (0.861 mol) of 2-fluoro-4-nitroanisole in 3.0 L of ethanol at such a rate that the temperature of the reaction mixture did not exceed 23°. The suspension was stirred for 6 hours at room temperature. The ethanol was removed in vacuo at temperatures below 45°, and the residue was diluted with 3.0 L of water then basified with 1.0 L of 50% sodium hydroxide. The temperature of the mixture was maintained below 23° during the dropwise addition of the base.
[Compound]
Name
stannous chloride dihydrate
Quantity
3.44 mol
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0.861 mol
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a cold (15°), stirred solution of 12.8 g (0.0699 mol) of 4-acetamido-2-fluoroanisole in 55 mL of acetic acid and 27 mL of acetic anhydride was added, dropwise, 6.5 g (0.072 mol) of 70% nitric acid (sp. gr. 1.424) at such a rate that the temperature of the reaction mixture did not exceed 16°. The solution was stirred for 1.5 hours at room temperature then poured into 400 mL of ice-water. The aqueous suspension was extracted with methylene chloride (1×300 mL; 1×200 mL), then the combined extracts were concentrated in vacuo to a solid (13 g). The material was chromatographed on a column of silica gel (300 g) using benzene as the eluent. The fractions containing the required product were combined then concentrated in vacuo. The solid residue was dissolved in methylene chloride (400 mL) and the solution was washed with water, dried over anhydrous magnesium sulfate, then concentrated in vacuo; yield, 10.0 g (62.9%). The material was suitable for further transformation. Additional material (169 g; 44.6%) was obtained from 110 g (0.779 mol) of 4-amino-2-fluoroanisole without isolating the intermediate 4-acetamido-2-fluoroanisole (3).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-4-methoxyaniline
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Reactant of Route 6
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Citations

For This Compound
52
Citations
K Singpanna, P Limpachayaporn, M Sukma… - Key Engineering …, 2022 - Trans Tech Publ
… In this study, N-(4-fluorobenzyl)-3-fluoro-4methoxyaniline (3d) exhibited the most effective inhibition on tyrosinase activity and melanin production. Thus, p-fluorinated compound is a …
Number of citations: 0 www.scientific.net
TA Emokpae, O Eguavoen, J Hirst - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… by the method of Elderfield et aZ.13 yielded 3-fluoro-4methoxy-1-nitrobenzene, mp 103-104 "C (lit.,13 105 "C), which on reduction with tin(I1) chloride gave 3-fluoro-4methoxyaniline, …
Number of citations: 4 pubs.rsc.org
A Thomas, OE Emokpae - Citeseer
… by the method of Elderfield et aZ.13 yielded 3-fluoro-4methoxy-1-nitrobenzene, mp 103-104 "C (lit.,13 105 "C), which on reduction with tin(I1) chloride gave 3-fluoro-4methoxyaniline, …
Number of citations: 2 citeseerx.ist.psu.edu
W Cui, S XU, J LIU, Y GAO, Q WANG - Medicinal Plant, 2014 - search.ebscohost.com
[Objective] To analyze the volatile oils from CORTEX FRAXINI.[Methods] Volatile oils were extracted from CORTEX FRAXINI by steam distillation method. The components in volatile oils …
Number of citations: 4 search.ebscohost.com
KL Kirk - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
… (0.017 mole) of 3-fluoro-4-methoxyaniline hydrochloride (6) in 26 ml. of water and 5.3 ml. oi' concentrated hydrochloric acid was cooled to 0 and diazotized with 1.75 g. …
Number of citations: 49 onlinelibrary.wiley.com
PM O'Neill, AC Harrison, RC Storr… - Journal of medicinal …, 1994 - ACS Publications
Amodiaquine (AQ)(2) is a 4-aminoquinoline antimalarial which causes adverse side effects such as agranulocytosis and liver damage. The observed drug toxicity is believed to be …
Number of citations: 107 pubs.acs.org
W Zhao, Y Yang, YX Zhang, C Zhou, HM Li, YL Tang… - Scientific Reports, 2015 - nature.com
… μM), the IC 50 value of 4β-NH-(3-fluoro-4-methoxyaniline)-4-deoxy-podophyllotoxin (19, IC 50 … (18′), and 4β-NH-(3-fluoro-4-methoxyaniline)-4-deoxy-4′-demethylepipodophyllotoxin (…
Number of citations: 17 www.nature.com
S Barnard, RC Storr, PM O'NEILL… - Journal of pharmacy and …, 1993 - Wiley Online Library
… 2-5 and 7 was carried out using the commercially available fluorinated precursors pentafluoronitrobenzene, 2,6-difluorophenol, 1,3,5-trifluorobenzene and 3-fluoro-4-methoxyaniline. …
Number of citations: 24 onlinelibrary.wiley.com
CC Ciocoiu, N Nikolić, HH Nguyen… - European journal of …, 2010 - Elsevier
Ten 1,4-disubstituted 1,2,3-triazoles 2a–2j were prepared and tested for their ability to increase oleic acid oxidation in human myotubes using a high-throughput multiwell assay. …
Number of citations: 47 www.sciencedirect.com
X Fei, QH Zheng, JQ Wang, KL Stone… - Bioorganic & medicinal …, 2004 - Elsevier
… The reaction of two commercially available starting materials pentafluorobenzenesulfonyl chloride (2) and 3-fluoro-4-methoxyaniline (3) in methanol provided target compound N-(3-…
Number of citations: 10 www.sciencedirect.com

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